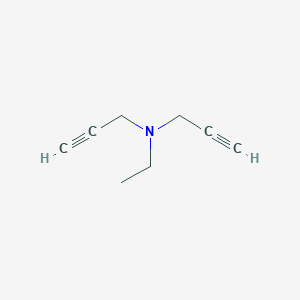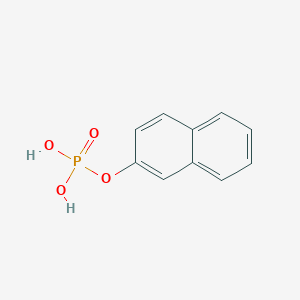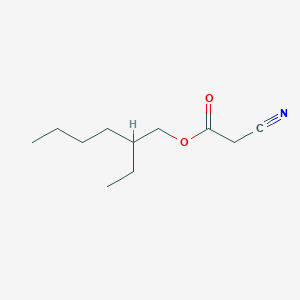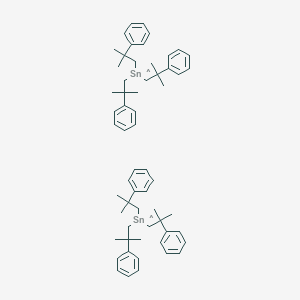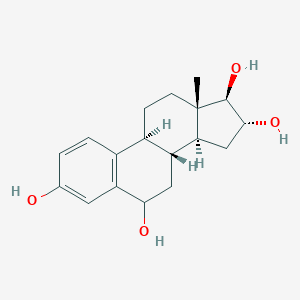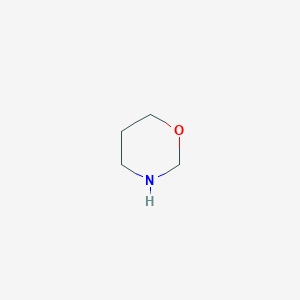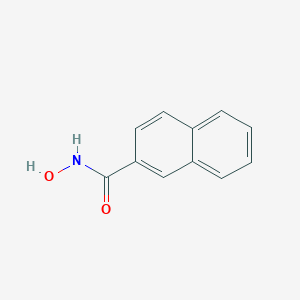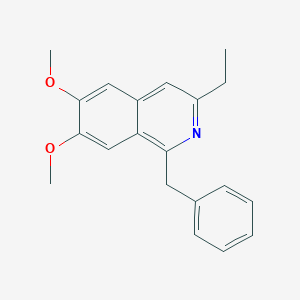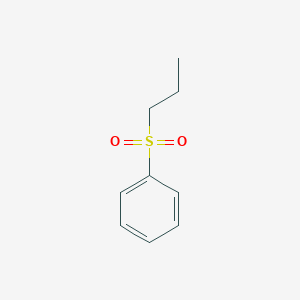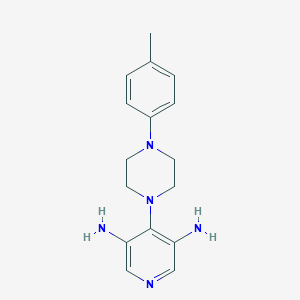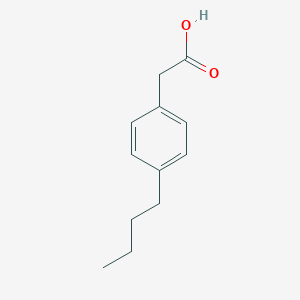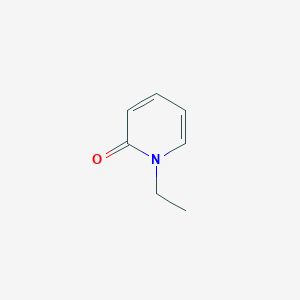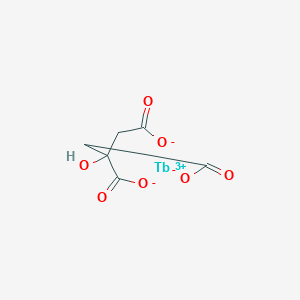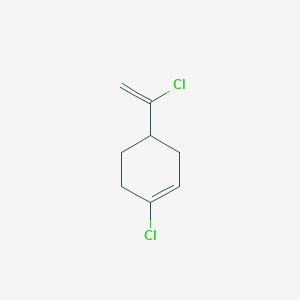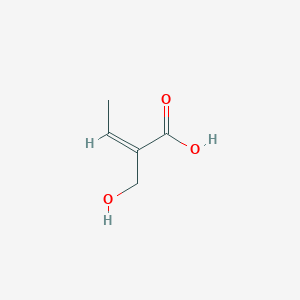
(Z)-2-(hydroxymethyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(hydroxymethyl)but-2-enoic acid is an organic compound characterized by the presence of a hydroxymethyl group attached to a butenoic acid backbone. This compound is notable for its unique structural configuration, which includes a double bond in the Z-configuration. The presence of both hydroxyl and carboxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-hydroxymethyl-2-butenoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with formaldehyde, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of (Z)-2-hydroxymethyl-2-butenoic acid may involve the catalytic hydrogenation of crotonaldehyde followed by oxidation. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (Z)-2-(hydroxymethyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-butenoic acid.
Reduction: The double bond in the compound can be reduced to form (Z)-2-hydroxymethylbutanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Hydrochloric acid or sulfuric acid as catalysts for nucleophilic substitution reactions.
Major Products:
Oxidation: 2-butenoic acid.
Reduction: (Z)-2-hydroxymethylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-(hydroxymethyl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-hydroxymethyl-2-butenoic acid involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carboxyl group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems. These interactions can modulate metabolic pathways and cellular processes.
Comparison with Similar Compounds
2-Butenoic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(E)-2-Hydroxymethyl-2-butenoic acid: Has a different geometric configuration, which can affect its reactivity and interactions.
2-Hydroxybutanoic acid: Lacks the double bond, resulting in different chemical properties and applications.
Uniqueness: (Z)-2-(hydroxymethyl)but-2-enoic acid is unique due to its combination of a hydroxymethyl group and a double bond in the Z-configuration. This structural feature provides distinct reactivity and interaction profiles, making it valuable in various chemical and biological applications.
Properties
CAS No. |
11042-14-1 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(Z)-2-(hydroxymethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-4(3-6)5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2- |
InChI Key |
BAOHMJZBCIUQEO-RQOWECAXSA-N |
SMILES |
CC=C(CO)C(=O)O |
Isomeric SMILES |
C/C=C(/CO)\C(=O)O |
Canonical SMILES |
CC=C(CO)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


